molecular formula C16H22N4O2 B3869712 N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide

N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B3869712
M. Wt: 302.37 g/mol
InChI Key: MGJSAVITBGGYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide, also known as PEAQX, is a potent and selective antagonist of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. PEAQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. This compound binds to the ligand-binding domain of AMPA receptors and prevents the binding of glutamate, which is the endogenous agonist of these receptors. By blocking the activation of AMPA receptors, this compound reduces the excitability of neurons and modulates synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound reduces the excitability of neurons in the hippocampus, a brain region that is critical for learning and memory. This compound also modulates synaptic plasticity in the hippocampus, which is thought to be the cellular basis of learning and memory. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide has several advantages for lab experiments. First, this compound is a highly selective antagonist of AMPA receptors, which allows for specific modulation of these receptors without affecting other glutamate receptors. Second, this compound has a high potency, which allows for effective modulation of AMPA receptors at low concentrations. However, this compound also has some limitations for lab experiments. For example, this compound has a relatively short half-life, which requires frequent administration to maintain effective concentrations. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide. First, this compound could be used to investigate the role of AMPA receptors in other physiological and pathological processes, such as pain, addiction, and epilepsy. Second, this compound could be used in combination with other drugs or therapies to enhance their efficacy in treating neurodegenerative diseases. Third, this compound could be modified to improve its pharmacokinetic properties, such as its solubility and half-life, which could increase its utility in experimental settings. Overall, this compound is a valuable tool for investigating the role of AMPA receptors in the central nervous system and has potential applications in the development of novel therapies for neurological disorders.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, this compound has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory. This compound has also been used to investigate the involvement of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-3-19(4-2)10-9-17-15(21)12-20-16(22)14-8-6-5-7-13(14)11-18-20/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJSAVITBGGYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)CN1C(=O)C2=CC=CC=C2C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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